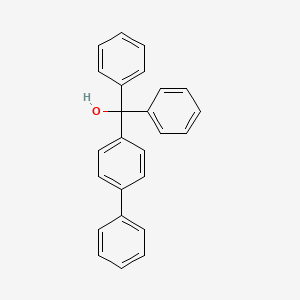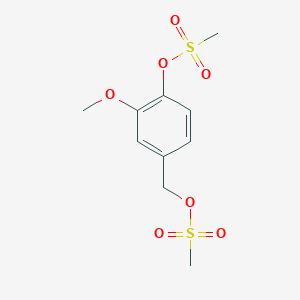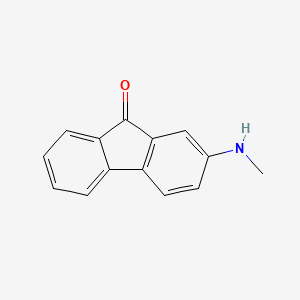
Tris(2-methylprop-2-en-1-yl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylprop-2-en-1-yl) borate is a boron-based chemical compound with the molecular formula C12H21BO3. It is a colorless liquid with a faint odor and is highly flammable . This compound is primarily used as a catalyst in various industrial processes .
Méthodes De Préparation
The synthesis of Tris(2-methylprop-2-en-1-yl) borate involves the reaction of boric acid with 2-methylprop-2-en-1-ol under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Tris(2-methylprop-2-en-1-yl) borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids and other boron-containing compounds.
Reduction: It can be reduced to form borohydrides.
Substitution: This compound can undergo substitution reactions with halides to form different borate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorine or bromine. The major products formed from these reactions are boronic acids, borohydrides, and various borate esters .
Applications De Recherche Scientifique
Tris(2-methylprop-2-en-1-yl) borate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Tris(2-methylprop-2-en-1-yl) borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating bond formation and cleavage .
Comparaison Avec Des Composés Similaires
Tris(2-methylprop-2-en-1-yl) borate can be compared with other borate esters such as:
Tris(2,2,2-trifluoroethyl) borate: Used in amide bond formation and transamidation reactions.
Tris(pyrazolyl)borate: Used as ligands in coordination chemistry and enzymatic models.
Triphenyl borate: Used as a high-performance additive in various applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and catalytic properties compared to other borate esters .
Propriétés
Numéro CAS |
78538-54-2 |
|---|---|
Formule moléculaire |
C12H21BO3 |
Poids moléculaire |
224.11 g/mol |
Nom IUPAC |
tris(2-methylprop-2-enyl) borate |
InChI |
InChI=1S/C12H21BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h1,3,5,7-9H2,2,4,6H3 |
Clé InChI |
AYFFECFSHYKLDG-UHFFFAOYSA-N |
SMILES canonique |
B(OCC(=C)C)(OCC(=C)C)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)



![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)
![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)

![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)


